2-(2-Chloroethyl)oxirane

説明

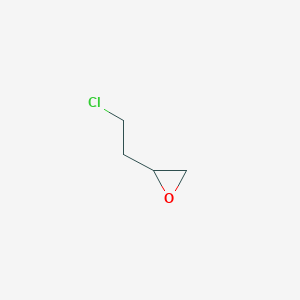

Structure

3D Structure

特性

IUPAC Name |

2-(2-chloroethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-2-1-4-3-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKWKILGNDJEIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13067-79-3, 948594-94-3 | |

| Record name | 2-(2-Chloroethyl)oxirane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013067793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-Chloro-1,2-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-chloroethyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-CHLOROETHYL)OXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FFM9F15P0Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 2 Chloroethyl Oxirane

Direct Synthetic Routes

Direct synthesis provides a straightforward approach to producing racemic 2-(2-Chloroethyl)oxirane, where both enantiomers are created in equal amounts. A primary method involves the epoxidation of an olefinic precursor.

Epoxidation of Olefinic Precursors

Epoxidation is a chemical reaction that converts an alkene into an epoxide. This transformation is typically achieved using a peroxy acid, which delivers a single oxygen atom to the double bond of the precursor molecule.

The reaction of 4-chloro-1-butene with meta-Chloroperoxybenzoic acid (m-CPBA) is a classic example of an epoxidation reaction, often referred to as the Prilezhaev reaction. masterorganicchemistry.comleah4sci.com In this process, the pi bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen atom of the peroxy acid. leah4sci.com

The mechanism is a concerted process, meaning all bond-forming and bond-breaking steps occur simultaneously through a cyclic "butterfly" transition state. masterorganicchemistry.comreactionweb.io This syn-addition mechanism ensures that the two new carbon-oxygen bonds are formed on the same face of the original double bond, resulting in the formation of the this compound ring. masterorganicchemistry.com The primary byproduct of this reaction is m-chlorobenzoic acid, which can typically be removed from the reaction mixture by a simple aqueous base wash. reactionweb.io The reaction is known for its high chemoselectivity and is generally carried out under mild conditions. reactionweb.io

Table 1: Reaction Parameters for MCPBA Epoxidation of 4-chloro-1-butene

| Parameter | Typical Condition | Reference |

|---|---|---|

| Reagent | m-Chloroperoxybenzoic acid (m-CPBA) | ias.ac.in |

| Substrate | 4-chloro-1-butene | |

| Solvent | Dichloromethane (DCM) or other inert solvents | ias.ac.in |

| Temperature | Room temperature | ias.ac.in |

| Byproduct | m-Chlorobenzoic acid | masterorganicchemistry.com |

Enantioselective Synthesis of this compound

For applications where a single enantiomer of this compound is required, enantioselective synthesis methods are employed. These techniques produce one enantiomer in excess over the other.

Multistep Chiral Synthesis Involving Chlorodehydroxylation and Epoxidation

The key steps would involve:

Selective Protection: Differentiating the three hydroxyl groups by using protecting groups.

Chlorodehydroxylation: Replacing a specific hydroxyl group with a chlorine atom. This can be achieved using various reagents, such as thionyl chloride or Appel reaction conditions.

Activation of the Remaining Hydroxyl: The remaining secondary hydroxyl group is converted into a good leaving group, often a tosylate or mesylate.

Intramolecular Cyclization: Treatment with a base induces an intramolecular Williamson ether synthesis. The alkoxide formed attacks the carbon bearing the leaving group, resulting in the closure of the oxirane ring with inversion of stereochemistry. organic-chemistry.org

A similar chemoenzymatic strategy has been successfully used to prepare the related (R)- and (S)-(chloromethyl)oxirane from 1-chloro-3-tosyloxypropan-2-ol, highlighting the viability of this approach. rsc.org

Kinetic Resolution Techniques for Chiral Enrichment (e.g., using Jacobsen's Catalyst)

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. utsouthwestern.edu The hydrolytic kinetic resolution (HKR) developed by Jacobsen and coworkers is particularly effective for terminal epoxides. nih.govunipd.it

In this process, racemic this compound is treated with a substoichiometric amount of water in the presence of a chiral (salen)Co(III) complex, known as Jacobsen's catalyst. nih.govresearchgate.net The catalyst selectively accelerates the hydrolysis (ring-opening) of one enantiomer of the epoxide, while the other enantiomer reacts much more slowly. nih.gov

The result is a mixture containing the unreacted, enantioenriched epoxide and the corresponding enantioenriched 1,2-diol product. unipd.it These two products can then be separated by standard laboratory techniques like chromatography. This method is highly practical due to the use of water as the reagent and the low required loadings of the recyclable catalyst. nih.govunipd.it The HKR typically achieves exceptional levels of enantiomeric excess (>99% ee) for both the recovered epoxide and the diol product. nih.gov

Table 2: Outcome of Hydrolytic Kinetic Resolution (HKR) of Racemic this compound

| Starting Material | Reagents | Products | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Racemic this compound | (R,R)-Jacobsen's Catalyst, H₂O (approx. 0.5 equiv.) | (S)-2-(2-Chloroethyl)oxirane (unreacted) | >99% | nih.govunipd.it |

| (R)-4-Chlorobutane-1,2-diol (hydrolyzed) | High |

Chemical Transformations and Reactivity of 2 2 Chloroethyl Oxirane

Ring-Opening Reactions of the Oxirane Moiety

The epoxide ring of 2-(2-chloroethyl)oxirane is the primary site of its reactivity, readily undergoing nucleophilic attack that results in ring-opening. This process alleviates the ring strain and is a cornerstone of the compound's synthetic utility. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds, and their reactions with this compound provide pathways to more complex molecular structures.

The reaction of this compound with a sulfur ylide, generated in situ from trimethylsulfonium (B1222738) iodide and a strong base like n-butyllithium, is a classic example of the Corey-Chaykovsky reaction. adichemistry.comorganic-chemistry.org In this transformation, the ylide, dimethylsulfonium methylide ((CH₃)₂S⁺CH₂⁻), does not act as a typical ring-opening nucleophile. Instead, it facilitates the transfer of a methylene (B1212753) group to the epoxide oxygen, leading to the formation of a cyclopropane (B1198618) ring.

The mechanism involves the initial nucleophilic attack of the ylide on the epoxide carbon, followed by an intramolecular displacement where the oxygen anion attacks the carbon bearing the sulfonium (B1226848) group. This results in the formation of a cyclopropylmethanol (B32771) derivative and dimethyl sulfoxide (B87167) as a byproduct. The reaction is a formal [2+1] cycloaddition.

Table 1: Corey-Chaykovsky Reaction with this compound

| Reactants | Reagents | Product | Reaction Type |

| This compound | 1. Trimethylsulfonium Iodide2. n-Butyllithium | (2-(2-Chloroethyl)cyclopropyl)methanol | Methylene Transfer/Cyclopropanation |

Organocopper reagents, such as lithium dialkylcuprates (Gilman reagents), are highly effective for the regioselective ring-opening of epoxides. wikipedia.orgscribd.com These reagents are typically prepared by reacting a copper(I) salt, like copper(I) cyanide (CuCN), with an organolithium or Grignard reagent. wikipedia.org

When this compound is treated with an organocopper reagent, the nucleophilic alkyl group attacks one of the carbons of the oxirane ring. Due to steric hindrance from the chloroethyl side chain, the attack preferentially occurs at the less substituted terminal carbon of the epoxide. This reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the reaction center and the formation of a secondary alcohol. wikipedia.orgresearchgate.net This method provides a reliable way to introduce a variety of alkyl or aryl groups, leading to the synthesis of functionalized chlorohydrins.

Table 2: Ring-Opening with Organocopper Reagents

| Reactant | Reagent Example (Gilman Reagent) | Product Type | Key Features |

| This compound | Lithium dimethylcuprate (Me₂CuLi) | 1-Chloro-4-pentanol | Regioselective attack at the terminal carbon; Sₙ2 mechanism |

Nucleophilic Additions with Carbon-Based Reagents

Polymerization Behavior

The strained oxirane ring of this compound allows it to serve as a monomer in ring-opening polymerization reactions, leading to the formation of polyethers with reactive side chains.

The monomer this compound can be polymerized to yield poly[(2-chloroethyl)oxirane]. This polymerization is effectively carried out using a coordination catalyst system, such as one composed of triethylaluminum, water, and acetylacetone. caltech.edu The resulting polymer is a polyether with a repeating unit that contains a pendant 2-chloroethyl group. This material exhibits elastomeric, or rubber-like, properties. caltech.edu

Furthermore, this compound can undergo copolymerization with other cyclic ethers like propylene (B89431) oxide and epichlorohydrin (B41342), using the same initiator system. caltech.edu The reactivity of this compound in these copolymerizations is comparable to that of epichlorohydrin, allowing for the synthesis of random copolymers with tailored properties. caltech.edu

The true synthetic value of poly[(2-chloroethyl)oxirane] lies in its potential for post-polymerization modification. The chlorine atom on the pendant ethyl group serves as a reactive handle for a wide range of chemical transformations. The polymer is highly reactive in nucleophilic substitution reactions, allowing the chlorine to be displaced by various nucleophiles. caltech.edu

This reactivity enables the straightforward introduction of diverse functional groups onto the polyether backbone. For instance, reactions with amines, azides, carboxylates, or thiolates can be used to append new functionalities, thereby altering the polymer's physical and chemical properties, such as solubility, thermal stability, and chemical resistance. This "grafting onto" approach is a powerful strategy for creating functional materials with tailored characteristics from a common polymeric precursor.

Table 3: Polymerization and Modification of this compound

| Process | Monomer/Polymer | Reagents/Conditions | Result/Product |

| Polymerization | This compound | Triethylaluminum-water-acetylacetone initiator | Poly[(2-chloroethyl)oxirane], an elastomeric polyether |

| Polymer Modification | Poly[(2-chloroethyl)oxirane] | Nucleophiles (e.g., amines, azides, thiolates) | Functionalized polyether with modified side chains |

Applications of 2 2 Chloroethyl Oxirane in Complex Chemical Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The strained three-membered ring of oxiranes makes them valuable intermediates in organic synthesis, readily undergoing ring-opening reactions to introduce new functional groups and build molecular complexity. researchgate.netnbinno.com 2-(2-Chloroethyl)oxirane, possessing both a reactive epoxide and a chloroethyl side chain, serves as a versatile bifunctional building block. Its utility is particularly pronounced in the synthesis of complex natural products, where precise control of stereochemistry and the construction of intricate carbon skeletons are paramount.

A significant application of this compound is demonstrated in the scalable total synthesis of (+)-Desmethylxestospongin B, a marine natural product. acs.orgnih.gov In this synthetic route, the specific enantiomer, (S)-2-(2-chloroethyl)oxirane, functions as a critical chiral intermediate. acs.org Its role is fundamental in establishing the stereochemistry for four of the six chiral centers present in the final complex structure of (+)-Desmethylxestospongin B, specifically at positions C2, C2′, C9, and C9′. acs.org

The synthesis of this key chiral epoxide begins with 3,4-buten-1-ol. The process involves a sequence of three steps to achieve the desired chirality and functionality:

Chlorodehydroxylation: The alcohol is first converted to a chloride using thionyl chloride. acs.org

Epoxidation: The alkene is then oxidized to an epoxide using meta-chloroperoxybenzoic acid (m-CPBA). acs.org

Kinetic Resolution: A kinetic resolution step employing Jacobsen's catalyst is used to isolate the desired (S)-enantiomer, (S)-2-(2-chloroethyl)oxirane, with high enantiomeric excess (87% ee). acs.org

Q & A

Basic: What are the standard synthetic routes for 2-(2-Chloroethyl)oxirane, and how do reaction conditions influence product purity?

This compound is synthesized via epoxidation of allyl chloride derivatives or halogenation of glycidyl ethers. A key method involves catalytic epoxidation using peracids (e.g., meta-chloroperbenzoic acid) under controlled pH (6–8) to minimize ring-opening side reactions . Product purity is highly dependent on temperature (optimized at 0–5°C) and solvent choice (e.g., dichloromethane reduces hydrolysis). Post-reaction purification via fractional distillation (bp 117.9°C ) or chromatography is critical to isolate the compound from byproducts like 2,3-dichloropropane .

Basic: How can researchers characterize the stereochemical configuration of this compound derivatives?

Chiral chromatography (e.g., using Chiralcel OD-H columns) or nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) are standard. For example, (R)- and (S)-enantiomers of chloromethyloxirane exhibit distinct splitting patterns in H-NMR spectra (δ 3.5–4.0 ppm for epoxide protons) . Polarimetry and vibrational circular dichroism (VCD) further validate optical activity .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

The compound is mutagenic and a respiratory irritant. Mandatory precautions include:

- Engineering controls : Use fume hoods with ≥100 ft/min airflow .

- Personal protective equipment (PPE) : Fluoropolymer gloves (0.7 mm thickness, >480 min breakthrough time) and full-face respirators with ABEK filters for vapor protection .

- Storage : Inert gas-purged containers at 4°C to prevent moisture-induced degradation .

Advanced: How does the reactivity of this compound compare to its difluoromethyl and bromomethyl analogs in nucleophilic ring-opening reactions?

The chloroethyl group enhances electrophilicity at the epoxide’s β-carbon due to the electron-withdrawing effect of Cl, accelerating nucleophilic attacks (e.g., by amines or thiols) compared to difluoromethyl analogs. However, bromomethyl derivatives exhibit faster kinetics (higher leaving-group ability of Br⁻) but lower thermal stability. Kinetic studies using C-NMR show rate constants () for hydrolysis:

| Derivative | (s⁻¹, 25°C) |

|---|---|

| 2-(2-Chloroethyl) | |

| 2-(Difluoromethyl) | |

| 2-(Bromomethyl) | |

| Data derived from isotopic labeling experiments . |

Advanced: What strategies resolve contradictions in reported reaction yields of this compound polymerization?

Discrepancies in polyether synthesis yields (e.g., 60–95% in literature) often stem from:

- Catalyst variability : Triethylaluminum vs. zirconocene dichloride catalysts produce differing chain lengths (DP 50 vs. DP 200) .

- Monomer purity : Residual moisture (>50 ppm) quenches catalysts, necessitating Karl Fischer titration pre-use .

Systematic reproducibility requires strict adherence to anhydrous conditions and in-situ monitoring via gel permeation chromatography (GPC) .

Advanced: How do stereochemical defects in this compound copolymers affect material properties?

Racemization during copolymerization (e.g., with ethylene oxide) introduces kinks in polymer chains, reducing crystallinity. For example, isotactic poly(this compound) has a melting point () of 145°C, while atactic forms exhibit . Defects also impact mechanical strength, as shown by dynamic mechanical analysis (DMA) with 10–15% loss modulus in atactic samples .

Advanced: What analytical methods differentiate this compound degradation products in environmental studies?

Degradation via hydrolysis yields 3-chloro-1,2-propanediol, while oxidation produces chlorinated carbonyl compounds. LC-MS/MS with electrospray ionization (ESI) identifies these products at trace levels (LOQ = 0.1 ppb). Isotope dilution using -labeled internal standards improves quantification accuracy .

Advanced: How can computational modeling predict regioselectivity in this compound reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal that nucleophilic attack at the less-hindered β-carbon is favored (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for α-carbon). Solvent effects (e.g., water vs. DMSO) shift transition states, validated by kinetic isotopic effects (KIE) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。